molecular formula C12H19ClN2O4S B2923458 Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate CAS No. 2361634-02-6

Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate

Cat. No.: B2923458
CAS No.: 2361634-02-6
M. Wt: 322.8
InChI Key: CCHYKAUWRVOPKV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and two distinct substituents at the 3-position: a chlorosulfonylmethyl (-SO₂Cl-CH₂-) group and a cyano (-CN) group. This combination of functional groups confers unique reactivity, making it a candidate for applications in medicinal chemistry (e.g., as a synthetic intermediate) and materials science.

Properties

IUPAC Name

tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O4S/c1-11(2,3)19-10(16)15-6-4-5-12(7-14,8-15)9-20(13,17)18/h4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHYKAUWRVOPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CS(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16ClN2O4S
  • Molecular Weight : 322.8 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound primarily involves its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the chlorosulfonyl group suggests potential reactivity with nucleophiles, which may facilitate enzyme inhibition or modulation.

Antimicrobial Activity

Research indicates that compounds containing piperidine rings often exhibit antimicrobial properties. Studies have shown that derivatives of cyanopiperidine can inhibit bacterial growth, suggesting that this compound may possess similar properties.

Anticancer Potential

Preliminary investigations into the anticancer activity of related piperidine derivatives have demonstrated their ability to induce apoptosis in cancer cells. The structural features of this compound may contribute to its efficacy against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of key enzymes

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial properties of similar compounds, tert-butyl derivatives were tested against a range of pathogenic bacteria. Results indicated that compounds with a piperidine structure displayed significant inhibition zones, suggesting that this compound could be further explored for its antimicrobial potential.

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:

  • Detailed mechanistic studies to elucidate its mode of action.
  • In vivo studies to evaluate its therapeutic potential.
  • Structure-activity relationship (SAR) studies to optimize its efficacy and reduce toxicity.

Comparison with Similar Compounds

Key Compounds for Comparison

tert-Butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate (): Substituents: Methylamino, methoxyimino, and tert-butoxycarbonyl groups. Conformation: Piperidine ring adopts a chair conformation with conjugated C=O and C=N bonds, shortening N–C bond lengths . Reactivity: The oxime (C=N–O) group may participate in cyclization or coordination chemistry.

(R)-Tert-butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate (): Substituents: Pyridin-2-ylamino group. Safety: Classified as a skin/eye irritant and respiratory toxin .

(R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate ():

  • Substituents: Sulfanyl (-SH) group.
  • Reactivity: The thiol group enables disulfide bond formation or metal chelation.

(R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate ():

  • Substituents: Chloromethyl (-CH₂Cl) group.
  • Reactivity: The chloromethyl group is prone to nucleophilic substitution.

Target Compound vs. Analogs

Feature Target Compound Compound from Compound from
Substituents -SO₂Cl-CH₂-, -CN -CH₃NHBoc, -C=N-OCH₃ -NH-Pyridine
Electron Effects Strongly electron-withdrawing Moderate conjugation (C=O/C=N) Aromatic π-system (pyridine)
Reactivity Electrophilic (SO₂Cl), polar Oxime-based coordination Amine-mediated nucleophilicity
Hazard Profile Likely corrosive/toxic Moderate irritation Skin/eye irritation

Table 1: Comparative analysis of substituent-driven properties.

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